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Compound of Interest

Compound Name: Human c-peptide

Cat. No.: B110617 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structure, amino acid

sequence, and cellular functions of human C-peptide. It is intended to serve as a detailed

resource, incorporating quantitative data, experimental methodologies, and visual

representations of its biological pathways.

Introduction
Human C-peptide (connecting peptide) is a 31-amino-acid polypeptide that plays a crucial role

in the biosynthesis of insulin.[1][2] It connects the A-chain and B-chain in the proinsulin

molecule, facilitating the correct folding and formation of disulfide bonds necessary for mature

insulin.[3][4] For many years, C-peptide was considered a biologically inert byproduct of insulin

production.[5] However, mounting evidence over the past few decades has revealed it to be a

hormonally active peptide with its own specific biological effects, particularly in the context of

diabetic complications.[5][6]

C-peptide is co-secreted in equimolar amounts with insulin from the pancreatic beta cells.[1][7]

Due to its longer half-life in circulation compared to insulin (approximately 30-35 minutes

versus 5-10 minutes for insulin), its measurement provides a more reliable indicator of

endogenous insulin secretion and pancreatic β-cell function.[2][8][9] Recent research has

demonstrated that C-peptide binds to cell surface receptors, likely G-protein coupled receptors

(GPCRs), and activates multiple intracellular signaling pathways, suggesting its potential as a
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therapeutic agent for treating long-term diabetic complications like neuropathy and

nephropathy.[1][6][10]

Primary Structure and Amino Acid Sequence
Human C-peptide is a single-chain polypeptide composed of 31 amino acids.[1] The definitive

amino acid sequence was determined in 1971.[11]

Table 1: Amino Acid Sequence of Human C-peptide

Representation Sequence Reference

Three-Letter Code

Glu-Ala-Glu-Asp-Leu-Gln-
Val-Gly-Gln-Val-Glu-Leu-
Gly-Gly-Gly-Pro-Gly-Ala-
Gly-Ser-Leu-Gln-Pro-Leu-
Ala-Leu-Glu-Gly-Ser-Leu-
Gln

[8]

| One-Letter Code | EAEDLQVGQVELGGGPGAGSLQPLALEGSLQ |[8] |

The sequence is notable for its high content of glutamic acid and glutamine residues and the

absence of aromatic amino acids.[12]

Physicochemical Properties
The physicochemical characteristics of human C-peptide are summarized below. These

properties are critical for its behavior in biological systems and for its analysis in experimental

settings.

Table 2: Quantitative Physicochemical Data for Human C-peptide
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Property Value Reference

Molecular Formula C₁₂₉H₂₁₁N₃₅O₄₈ [1][8]

Molecular Weight 3020.3 g/mol [8][13][14]

Total Atom Count 212 [15]

Residue Count 31 [1][15]

Isoelectric Point (pI) ~3.45 [12]

| Half-life in circulation | ~30-35 minutes |[2][9] |

Three-Dimensional Structure
While essential for the proper folding of proinsulin, free C-peptide in aqueous solution is largely

flexible and lacks a single, well-defined three-dimensional structure.[12][16] However, studies

using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy have shown that it

is not a random coil but possesses distinct regions of non-random, local conformation.[5][15]

Key structural features identified by NMR include:

N-terminal Region (residues 2-5): Forms a type I β-turn.[5][15]

Central Region (residues 9-12, 15-18, 22-25): Shows a propensity to form β-bends,

contributing to the peptide's flexibility.[5][15]

C-terminal Region (residues 27-31): This pentapeptide (EGSLQ) is the most well-defined

part of the molecule, forming a type III' β-turn.[5][15] This C-terminal segment is considered

the active site responsible for its biological activity and receptor interaction.[4][5]

Biosynthesis and Processing of Proinsulin
C-peptide is an integral part of the insulin biosynthesis pathway. The process begins with

preproinsulin, which is translocated into the endoplasmic reticulum where its signal peptide is

cleaved to form proinsulin.[1] Proinsulin, consisting of the B-chain, C-peptide, and A-chain, is

then transported to the Golgi apparatus.[1] Within secretory granules, prohormone convertases

cleave the C-peptide at dibasic amino acid sites, resulting in the mature, two-chain insulin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://en.wikipedia.org/wiki/C-peptide
https://pubchem.ncbi.nlm.nih.gov/compound/Human-c-peptide
https://pubchem.ncbi.nlm.nih.gov/compound/Human-c-peptide
https://www.medchemexpress.com/proinsulin-c-peptide-human.html
https://www.biosynth.com/p/PCP-3725-PI/33017-11-7-c-peptide-human
https://www.rcsb.org/structure/1T0C
https://en.wikipedia.org/wiki/C-peptide
https://www.rcsb.org/structure/1T0C
https://www.researchgate.net/figure/The-three-dimensional-structure-of-C-peptide-A-The-consensus-sequence-of-the-mammalian_fig2_267871578
https://emedicine.medscape.com/article/2087824-overview
https://www.ncbi.nlm.nih.gov/books/NBK526026/
https://www.researchgate.net/figure/The-three-dimensional-structure-of-C-peptide-A-The-consensus-sequence-of-the-mammalian_fig2_267871578
https://www.researchgate.net/figure/Structure-of-human-proinsulin-and-inactive-foreshortened-analog-A-primary-structure_fig1_5520385
https://pubmed.ncbi.nlm.nih.gov/16098208/
https://www.rcsb.org/structure/1T0C
https://pubmed.ncbi.nlm.nih.gov/16098208/
https://www.rcsb.org/structure/1T0C
https://pubmed.ncbi.nlm.nih.gov/16098208/
https://www.rcsb.org/structure/1T0C
https://pubmed.ncbi.nlm.nih.gov/16098208/
https://www.rcsb.org/structure/1T0C
https://journals.physiology.org/doi/full/10.1152/ajpendo.2000.278.5.E759
https://pubmed.ncbi.nlm.nih.gov/16098208/
https://en.wikipedia.org/wiki/C-peptide
https://en.wikipedia.org/wiki/C-peptide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


molecule and free C-peptide.[3][16] Both are then stored in these granules and released in

equal amounts into the bloodstream upon stimulation.[1]
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Caption: Workflow of proinsulin processing to C-peptide and insulin.

Cellular Signaling Pathways
C-peptide exerts its biological effects by binding to a specific, yet-to-be-definitively-identified,

receptor on the surface of various cell types, including neuronal, endothelial, and renal tubular

cells.[1][9] The receptor is presumed to be a G-protein coupled receptor (GPCR).[4][6] While

the orphan receptor GPR146 was proposed as a candidate, subsequent studies have yielded

conflicting results, and the identity of the receptor remains an active area of investigation.[17]

[18][19]

Binding of C-peptide at nanomolar concentrations initiates a cascade of intracellular signaling

events.[6] This process is pertussis toxin-sensitive, confirming the involvement of a Gi/o

protein.[10] The primary pathways activated include the Phospholipase C (PLC), Mitogen-

Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K) pathways.[6][20][21]

These cascades lead to an increase in intracellular calcium (Ca²⁺) and the activation of key

enzymes like Na⁺/K⁺-ATPase and endothelial nitric oxide synthase (eNOS), which are often

impaired in diabetes.[1][6]
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Caption: Key intracellular signaling pathways activated by C-peptide.

Experimental Protocols
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The characterization of C-peptide's structure and function relies on several key experimental

techniques.

Amino Acid Sequencing: The primary structure of C-peptide was originally determined using

classical protein sequencing techniques, which involve the stepwise chemical degradation of

the peptide (e.g., Edman degradation) followed by the identification of the released amino

acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR is the principal method used to

determine the three-dimensional structure of C-peptide in solution.[5][15]

Methodology: The protocol involves dissolving a purified and isotopically labeled (e.g., ¹⁵N,

¹³C) sample of C-peptide in a suitable solvent system (aqueous buffer, sometimes with co-

solvents like trifluoroethanol to promote structure).[5][15] A series of 2D NMR experiments,

such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect

Spectroscopy), are performed. TOCSY experiments identify protons that are connected

through bonds within an amino acid residue, while NOESY experiments identify protons

that are close in space (<5 Å), regardless of whether they are in the same residue.[22] The

distance restraints derived from NOESY data are then used in computational software to

calculate an ensemble of structures consistent with the experimental data.[22]

Radioimmunoassay (RIA): RIA is a highly sensitive technique used to quantify C-peptide

levels in biological fluids like blood serum.

Methodology: The assay is based on competitive binding. A known quantity of radiolabeled

C-peptide (e.g., with ¹²⁵I) is mixed with a limited amount of a specific anti-C-peptide

antibody.[23] When a sample containing unlabeled (native) C-peptide is added, it

competes with the radiolabeled C-peptide for binding to the antibody. After incubation, the

antibody-bound C-peptide is separated from the free C-peptide, and the radioactivity of the

bound fraction is measured. The concentration of C-peptide in the sample is determined

by comparing the results to a standard curve generated with known concentrations of

unlabeled C-peptide.[23]

X-ray Crystallography: While the flexibility of free C-peptide makes it difficult to crystallize

alone, this technique has been used to determine the structure of a C-peptide fragment

bound to a larger protein complex, such as the HLA-DQ8 molecule.[24]
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Methodology: This method requires the formation of a highly ordered crystal of the

molecule of interest. The crystal is then exposed to a beam of X-rays. The way the crystal

diffracts the X-rays is recorded on a detector. The resulting diffraction pattern is

mathematically analyzed to calculate the positions of the atoms within the crystal, yielding

a high-resolution three-dimensional model of the molecule's structure.[24]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32354568/
https://pubmed.ncbi.nlm.nih.gov/32354568/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6092955/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6092955/
https://www.researchgate.net/publication/340812413_Is_GPR146_really_the_receptor_for_proinsulin_C-peptide
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2023.1256093/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2023.1256093/full
https://www.mdpi.com/1422-0067/21/2/645
https://www.chem.uzh.ch/zerbe/PeptidNMR.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2396242/
https://www.rcsb.org/structure/8VDD
https://www.benchchem.com/product/b110617#human-c-peptide-structure-and-amino-acid-sequence
https://www.benchchem.com/product/b110617#human-c-peptide-structure-and-amino-acid-sequence
https://www.benchchem.com/product/b110617#human-c-peptide-structure-and-amino-acid-sequence
https://www.benchchem.com/product/b110617#human-c-peptide-structure-and-amino-acid-sequence
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b110617?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

